3-Methoxy-4-nitrophenylboronic acid
Overview
Description
3-Methoxy-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H8BNO5 and its molecular weight is 196.96 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-nitrophenylboronic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .
Mode of Action
Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this could disrupt the enzyme’s ability to break down antibiotics, thereby restoring the effectiveness of beta-lactam antibiotics .
Biochemical Pathways
Given its target, it likely impacts pathways related to bacterial resistance to antibiotics .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of boronic acids are generally influenced by their ability to form reversible covalent complexes .
Result of Action
The result of this compound’s action would theoretically be the inhibition of Beta-lactamase, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacteria .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH. Boronic acids are known to form tetrahedral boronate complexes at physiological pH, which can impact their reactivity .
Biochemical Analysis
Biochemical Properties
The role of 3-Methoxy-4-nitrophenylboronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as sugars and certain amino acids . This property allows this compound to potentially interact with a wide range of biomolecules.
Cellular Effects
Boronic acids have been studied for their potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of boronate esters, which can influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of this compound in animal models .
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILQEOSUUIULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743017 | |
Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1377248-58-2 | |
Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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